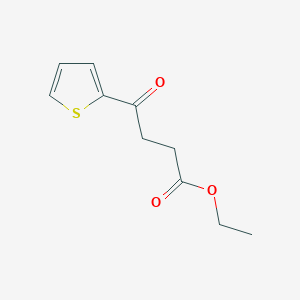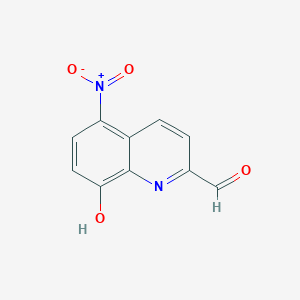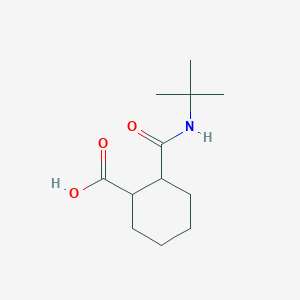
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid
Overview
Description
“2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid” is an organic compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.30 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid” consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Agriculture: Pesticide Formulation
In agriculture, the compound finds application in the development of pesticides. Its chemical stability and reactivity with other compounds make it a candidate for creating more effective and environmentally safe pesticides .
Material Science: Polymer Production
The tert-butylcarbamoyl group in this compound can be involved in the production of specialty polymers. These polymers can have unique properties such as increased resistance to heat and chemicals, making them suitable for industrial applications .
Environmental Science: Pollution Remediation
Researchers are exploring the use of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid in environmental remediation processes. Its ability to bind with heavy metals and other pollutants can be harnessed to clean up contaminated sites .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound is used to study enzyme-substrate interactions due to its structural similarity to certain amino acids. It acts as an inhibitor or a substrate analog in enzymatic assays, helping to elucidate enzyme mechanisms .
Pharmacology: Metabolic Pathway Analysis
Pharmacologists use 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid to investigate metabolic pathways. Its incorporation into metabolites allows for the tracing of metabolic reactions and the discovery of new drug targets .
properties
IUPAC Name |
2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLQMLQBRWTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398063 | |
| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
CAS RN |
69049-86-1 | |
| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



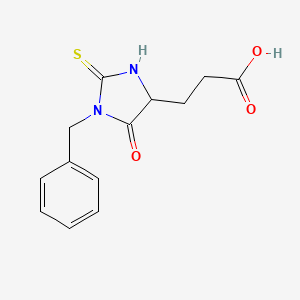
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)
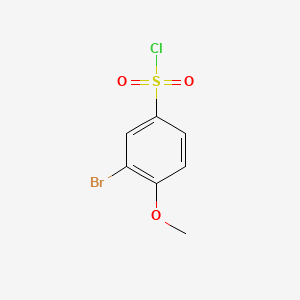

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
